In-Depth Technical Guide to the Structure Elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
In-Depth Technical Guide to the Structure Elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of pyrethroid insecticides. This document outlines the chemical identity, physicochemical properties, and detailed experimental protocols for the synthesis, chiral resolution, and spectroscopic analysis of this compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are summarized and interpreted. Furthermore, this guide presents visualizations of the molecular structure and the logical workflow for its characterization, serving as a vital resource for researchers in synthetic chemistry and drug development.
Introduction
(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-3-phenoxybenzaldehyde cyanohydrin or (S)-(-)-α-Cyano-3-phenoxybenzyl alcohol, is a crucial chiral building block in the agrochemical industry. Its absolute stereochemistry is paramount, as it directly influences the biological activity of the resulting pyrethroid insecticides. The precise elucidation of its three-dimensional structure is therefore a critical aspect of quality control and regulatory compliance. This guide details the necessary steps and data for the unambiguous confirmation of the structure and stereochemistry of this important molecule.
Chemical and Physical Properties
The fundamental properties of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile are summarized in the table below. These data are essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [1][2] |
| Molecular Weight | 225.24 g/mol | [1][3] |
| CAS Number | 61826-76-4 | [3] |
| Appearance | Clear pale yellow oil / Orange viscous liquid | [4] |
| Density | 1.22 g/cm³ | [1] |
| Boiling Point | 399.8 °C at 760 mmHg | [3][5] |
| Solubility | Soluble in Chloroform, DMSO, benzene, toluene, ethyl acetate, n-hexane |
Synthesis and Chiral Resolution
The synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves two key stages: the formation of the racemic cyanohydrin followed by enantioselective resolution.
Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
The racemic mixture is generally prepared via the addition of a cyanide source to 3-phenoxybenzaldehyde.
Experimental Protocol:
A general procedure for the synthesis of a cyanohydrin from an aldehyde is as follows:
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Reaction Setup: In a well-ventilated fume hood, a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.
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Cyanide Addition: A solution of sodium cyanide in water is added dropwise to the aldehyde solution at a controlled temperature (typically 0-5 °C) with vigorous stirring. The reaction is facilitated by the in-situ generation of hydrogen cyanide upon the slow addition of an acid (e.g., acetic acid or hydrochloric acid).
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Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.
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Purification: The crude product can be purified by column chromatography on silica gel.
Enzymatic Resolution of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
The separation of the (S)-enantiomer is most effectively achieved through enzymatic kinetic resolution. This process often involves the enantioselective acylation or hydrolysis of the racemic cyanohydrin.
Experimental Protocol (Enantioselective Acylation):
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Enzyme and Substrate Preparation: The racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is dissolved in a suitable organic solvent (e.g., diisopropyl ether). An acyl donor, such as vinyl acetate, is added to the mixture.
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Enzymatic Reaction: A lipase, such as Candida antarctica lipase B (CALB), is added to the solution. The suspension is stirred at a controlled temperature (e.g., 25-40 °C). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.
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Reaction Monitoring: The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.
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Separation: The enzyme is removed by filtration. The resulting mixture contains the acylated (R)-enantiomer and the unreacted (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile. These can be separated by column chromatography.
Spectroscopic and Analytical Data
The structural confirmation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.5 | m | 9H | Aromatic protons |
| ~5.5 | s | 1H | CH(OH)CN |
| ~3.5 | br s | 1H | OH |
Expected ¹³C NMR Spectral Data (CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C-O (phenoxy) |
| ~156 | C-O (phenoxy) |
| ~130-118 | Aromatic carbons |
| ~118 | CN |
| ~64 | CH(OH)CN |
Note: The above data are estimations and should be confirmed with experimental results.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 (broad) | O-H stretch (alcohol) |
| 3060-3040 | C-H stretch (aromatic) |
| 2250 (weak) | C≡N stretch (nitrile) |
| 1580-1480 | C=C stretch (aromatic) |
| 1240 | C-O stretch (ether) |
| 1070 | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected MS Data (Electron Ionization - EI):
| m/z | Interpretation |
| 225 | [M]⁺ (Molecular ion) |
| 198 | [M - HCN]⁺ |
| 181 | [M - H₂O - HCN]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Optical Rotation
The stereochemistry of the molecule is confirmed by measuring its optical rotation.
Experimental Protocol for Polarimetry:
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Sample Preparation: A solution of the purified (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile of a known concentration is prepared in a suitable solvent (e.g., chloroform or acetone).
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Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 or 25 °C).
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Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.
Reported Specific Rotation Values:
There are conflicting reports in the literature for the specific rotation of this compound, which may be due to different measurement conditions (solvent, concentration, temperature).
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[α]D²⁵ = -14.6° (c = 11 mg/mL in acetone)
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[α]D = 33° (c = 1 in CCl₄)
It is crucial to carefully document all experimental conditions when reporting optical rotation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the sample.
Experimental Protocol:
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Column Selection: A chiral stationary phase (CSP) is selected. Common choices for cyanohydrins include columns based on derivatized polysaccharides (e.g., cellulose or amylose).
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Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used.
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Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Visualizations
Molecular Structure
The two-dimensional structure of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is presented below.
References
- 1. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | 39515-47-4 | FH140790 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. CAS#:61826-76-4 | (S)-2-HYDROXY-2-(3-PHENOXYPHENYL)ACETONITRILE | Chemsrc [chemsrc.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]
